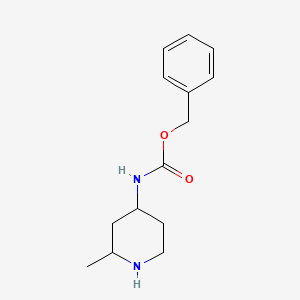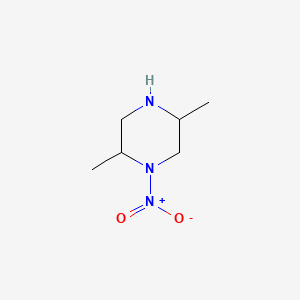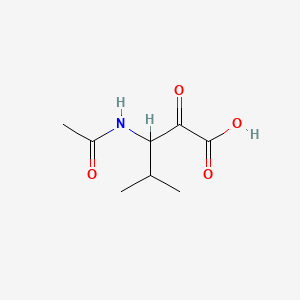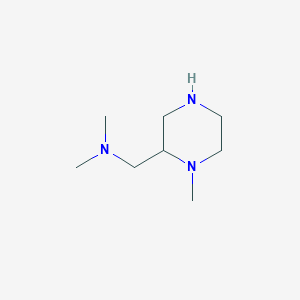![molecular formula C36H28F12S3Sb2 B13828550 [4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate): is an organic antimony compound known for its unique properties and applications. It is a white or pale yellow solid, insoluble in water but soluble in organic solvents . This compound is often used as a catalyst in organic synthesis and has significant roles in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) typically involves the reaction of 4-diphenylthiophenol with hexafluoroantimonic acid . The reaction conditions can be adjusted based on experimental requirements, but generally, it involves mixing the reactants under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiophenols or other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiophenols .
Scientific Research Applications
Chemistry: In chemistry, Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization and cross-coupling reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential therapeutic uses .
Industry: Industrially, this compound is used in the production of advanced materials, including nanocomposites for solar cells . Its role as a catalyst in various chemical processes also makes it valuable in manufacturing .
Mechanism of Action
The mechanism by which Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) exerts its effects involves its ability to act as a strong Lewis acid . This property allows it to facilitate various chemical reactions by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Diphenyl(4-phenylthio)phenylsulfonium hexafluoroantimonate
- Triarylsulfonium hexafluoroantimonate salts
Uniqueness: Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is unique due to its specific structure, which imparts distinct catalytic properties and solubility characteristics . Compared to similar compounds, it offers enhanced stability and reactivity under various conditions .
Properties
Molecular Formula |
C36H28F12S3Sb2 |
|---|---|
Molecular Weight |
1028.3 g/mol |
IUPAC Name |
[3-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C36H28S3.12FH.2Sb/c1-5-15-31(16-6-1)38(32-17-7-2-8-18-32)35-26-24-29(25-27-35)37-30-14-13-23-36(28-30)39(33-19-9-3-10-20-33)34-21-11-4-12-22-34;;;;;;;;;;;;;;/h1-28H;12*1H;;/q+2;;;;;;;;;;;;;2*+5/p-12 |
InChI Key |
OWMDSNDVGUSGGA-UHFFFAOYSA-B |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC(=CC=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)


![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)


![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)
